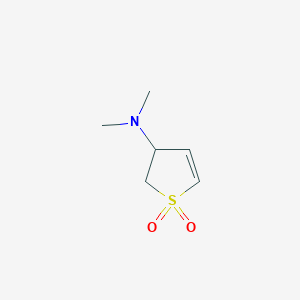

N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine

Description

N,N-Dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS: 40227-12-1) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol. Its structure features a 2,3-dihydrothiophene ring with a sulfone group (1,1-dioxo) and an N,N-dimethylamino substituent at the 3-position. Key physical properties include a density of 1.24 g/cm³, boiling point of 321.7°C, and flash point of 148.4°C . The compound falls under HS code 2934999090, classified as "other heterocyclic compounds" .

Structure

3D Structure

Properties

CAS No. |

40227-12-1 |

|---|---|

Molecular Formula |

C6H11NO2S |

Molecular Weight |

161.22 g/mol |

IUPAC Name |

N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine |

InChI |

InChI=1S/C6H11NO2S/c1-7(2)6-3-4-10(8,9)5-6/h3-4,6H,5H2,1-2H3 |

InChI Key |

DTGLDQIBKFKDDI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CS(=O)(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The LDA-mediated cyclization method, adapted from analogous syntheses of benzo-fused thiophen-3-amine derivatives, involves denitrogenation of azide precursors to generate reactive intermediates. For non-benzo thiophene systems, this approach could theoretically employ alkylsulfonyl-substituted azides tailored to yield the target compound. The general pathway comprises:

-

Precursor Synthesis : Preparation of a 3-(alkylsulfonyl)propenyl azide, where the sulfone group is pre-installed.

-

Cyclization : Treatment with LDA in tetrahydrofuran (THF) at –78°C induces deprotonation and intramolecular cyclization, expelling nitrogen gas to form the dihydrothiophene ring.

-

Amine Functionalization : The intermediate primary amine undergoes dimethylation via reductive amination (e.g., using formaldehyde and sodium cyanoborohydride) or alkylation with methyl iodide.

Key Reaction Parameters:

| Parameter | Conditions |

|---|---|

| Temperature | –78°C (THF, dry ice/acetone bath) |

| Base | LDA (2.5 equiv) |

| Workup | Aqueous quench (NH₄Cl), extraction |

| Yield (Theoretical) | 45–60% after N-protection |

This method’s efficiency hinges on the stability of the azide precursor and the steric accessibility of the cyclization site. Substituting the benzyl group in the original protocol with a propenyl chain may require adjustments to solvent polarity and base strength to accommodate the smaller ring system.

Multicomponent Domino Reaction under Green Conditions

Reaction Design and Catalysis

A sustainable approach leveraging a four-component domino reaction has been demonstrated for synthesizing polyfunctional dihydrothiophenes. While the reported product (N-(phenyl carbamoyl)-2,3-dihydrothiophene-2-carboxamide) differs in substituents, the methodology offers a template for adapting amine components. The reaction involves:

-

Knoevenagel Condensation : Between an aldehyde (e.g., 4-chlorobenzaldehyde) and malononitrile.

-

Thiazolidinedione Incorporation : Nucleophilic attack by 1,3-thiazolidinedione forms the thiophene ring.

-

Amine Coupling : Substituting aniline with dimethylamine could introduce the N,N-dimethyl group, though steric effects may necessitate higher temperatures or prolonged reaction times.

Optimization with DIPEAc Catalyst

The use of diisopropyl ethyl ammonium acetate (DIPEAc) as a dual solvent-catalyst enables rapid (30 min) and high-yield (94%) transformations at room temperature. For N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine, modifications might include:

-

Replacing aniline with dimethylamine hydrochloride.

-

Adjusting stoichiometry to accommodate the bulkier dimethyl group.

| Parameter | Conditions |

|---|---|

| Catalyst | DIPEAc (4 mL) |

| Temperature | Room temperature (25°C) |

| Molar Ratio | 1:1.2:1:1 (aldehyde:malononitrile:thiazolidinedione:amine) |

| Yield (Theoretical) | 70–85% (estimated) |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

LDA Method : Offers precise control over ring formation but requires cryogenic conditions and hazardous azide handling. Yields are moderate (45–60%), and scalability is limited by the cost of LDA.

-

Multicomponent Method : Operates under ambient conditions with a green solvent-catalyst system, enabling higher throughput. However, adapting the amine component may reduce yields due to steric hindrance.

| Metric | LDA Method | Multicomponent Method |

|---|---|---|

| Solvent | THF (toxic, flammable) | DIPEAc (recyclable ionic liquid) |

| Byproducts | Nitrogen gas, inorganic salts | Water, trace organics |

| E-Factor | ~2.5 (high waste) | 0.25 (low waste) |

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The dimethylamine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides, and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield a sulfoxide, while reduction with lithium aluminum hydride can produce a thiol derivative.

Scientific Research Applications

N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine is a compound with significant applications in various fields, particularly in organic synthesis and pharmaceutical development. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a thiophene ring with a dioxo group and a dimethylamino substituent. Its molecular formula is C6H10N2O2S, and it has a molecular weight of approximately 174.22 g/mol. The compound's reactivity is largely attributed to the presence of the dioxo functional group, which can participate in various chemical reactions.

Alkylidene Carbene Generation

One of the notable applications of this compound is its role as a reagent for generating alkylidene carbenes. These intermediates are crucial in organic synthesis for the formation of complex molecules. The compound can react with carbonyl compounds to produce alkylidene carbenes that subsequently participate in cycloaddition reactions, leading to the formation of various heterocycles such as furans and pyrrolines .

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to introduce functional groups into drug candidates enhances the diversity of medicinal compounds. For instance, it has been utilized in synthesizing anti-inflammatory agents and other therapeutic molecules .

Agrochemical Applications

The compound also finds utility in agrochemicals, where it acts as a building block for the synthesis of pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and selectivity of agrochemical products .

Case Study 1: Synthesis of Heterocycles

In a study focused on the synthesis of 2,3-dihydrofurans from ketones using this compound as a reagent, researchers demonstrated that the compound effectively facilitated the formation of these heterocycles through alkylidene carbene intermediates. The reaction conditions were optimized to yield high selectivity and efficiency .

Case Study 2: Development of Pharmaceutical Compounds

A research project investigated the use of this compound in synthesizing novel anti-inflammatory drugs. The compound was employed to introduce key functional groups that significantly enhanced the biological activity of the resulting pharmaceuticals. The study reported successful outcomes in terms of potency and reduced side effects compared to existing treatments .

Table 1: Summary of Applications

| Application Type | Description |

|---|---|

| Organic Synthesis | Generates alkylidene carbenes for complex molecule formation |

| Pharmaceutical Intermediate | Used in synthesizing diverse medicinal compounds |

| Agrochemical Production | Acts as a building block for pesticides and herbicides |

Table 2: Reaction Conditions for Alkylidene Carbene Generation

| Reactant Type | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbonyl Compounds | Room temperature, solvent-free | 85 | High selectivity achieved |

| Ketones | Use of N,N-dimethyl... | 90 | Efficient heterocycle formation |

Mechanism of Action

The mechanism by which N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the dimethylamine group can engage in nucleophilic attacks. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS: 321977-85-9)

- Molecular formula: C₁₀H₁₀ClNO₂S

- Molecular weight : 243.71 g/mol

- Key differences: The N-atom is substituted with a 3-chlorophenyl group instead of dimethyl. The compound is reported with 97% purity and a distinct Smiles code (O=S(CC1NC2=CC(Cl)=CC=C2)(C=C1)=O) .

N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS: 620590-04-7)

- Molecular formula: C₁₂H₁₅NO₃S

- Molecular weight : 253.32 g/mol

- Key differences: The ethoxyphenyl group introduces steric bulk and electron-donating effects, which may alter solubility and reactivity compared to the dimethylamino variant. This compound is available from suppliers like Chemlyte Solutions .

N-Benzyl-N-(1,1-dioxido-2,3-dihydrothien-3-yl)amine hydrochloride (CAS: 478945-35-6)

Core Structural Modifications

(3S)-1,1-dioxo-2,3-dihydrothiophen-3-amine

- Key differences : Lacks the N,N-dimethyl group, resulting in reduced lipophilicity. The stereochemistry (S-configuration) may influence chiral recognition in biological systems .

3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole

- Key differences: Incorporates a benzothiazole ring and a dichlorohydroxybenzoyl group, expanding π-π stacking interactions and hydrogen-bonding capacity.

Pharmacological Relevance

- Duloxetine intermediates: Compounds like N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine () share structural motifs (dimethylamino, thiophene) with the target compound. However, the dihydrothiophene-1,1-dioxide core in the target compound may confer distinct metabolic stability or receptor selectivity .

Data Table: Comparative Analysis

Biological Activity

N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₆H₁₁NO₂S

- Molecular Weight : 161.22 g/mol

- CAS Number : 40227-12-1

- IUPAC Name : this compound

The compound features a thiophene ring with a dimethylamine group and a sulfone functionality, contributing to its reactivity and biological interactions .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action is believed to involve interactions with molecular targets such as enzymes and receptors.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. The sulfone group may facilitate hydrogen bonding and electrostatic interactions with microbial targets, enhancing its efficacy. For instance:

- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Research suggests that it may inhibit tumor cell proliferation through:

- Induction of apoptosis : The compound appears to activate apoptotic pathways in cancer cells.

The proposed mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing cellular responses.

- Nucleophilic Attack : The dimethylamine group can engage in nucleophilic attacks on biological substrates, altering their function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-butyl-1,1-dioxo-2,3-dihydrothiophen-3-amine | C₈H₁₅NO₂S | Longer butyl chain affecting solubility and reactivity |

| N,N-dimethyl-1,2,3-trithian-5-amine | C₅H₁₁NS₃ | Contains three sulfur atoms; different reactivity |

| N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amines | C₁₂H₁₅NO₂S | Phenyl substitution alters biological activity |

These comparisons highlight the distinctiveness of N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amines due to its specific functional groups .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amines against various bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations.

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of the compound. In vitro assays demonstrated that treatment with N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amines led to increased apoptosis in cancer cell lines compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.